molecular formula C11H16IN B3133027 N,N-Diethyl-N-(3-iodobenzyl)amine CAS No. 382153-04-0

N,N-Diethyl-N-(3-iodobenzyl)amine

Cat. No.: B3133027
CAS No.: 382153-04-0
M. Wt: 289.16 g/mol
InChI Key: JZRQSEGXSURRRR-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-(3-iodobenzyl)amine: is an organic compound with the molecular formula C11H16IN It is a tertiary amine that features an iodine atom attached to a benzyl group, which is further connected to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-(3-iodobenzyl)amine typically involves the alkylation of N,N-diethylamine with 3-iodobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or ethanol to achieve optimal yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N-(3-iodobenzyl)amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding benzylamine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzylamine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of benzylamine derivatives with the iodine atom removed.

Scientific Research Applications

N,N-Diethyl-N-(3-iodobenzyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(3-iodobenzyl)amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the iodine atom can facilitate radiolabeling, allowing for the tracking and imaging of the compound in biological studies. The diethylamine moiety can contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

    N,N-Diethyl-N-benzylamine: Lacks the iodine atom, making it less suitable for radiolabeling applications.

    N,N-Diethyl-N-(4-iodobenzyl)amine: Similar structure but with the iodine atom in the para position, which can affect its reactivity and binding properties.

    N,N-Dimethyl-N-(3-iodobenzyl)amine: Contains methyl groups instead of ethyl groups, which can influence its steric and electronic properties.

Uniqueness: N,N-Diethyl-N-(3-iodobenzyl)amine is unique due to the presence of the iodine atom in the meta position, which can significantly impact its chemical reactivity and potential applications in radiolabeling and imaging studies. The diethylamine moiety also provides distinct steric and electronic characteristics that differentiate it from other similar compounds.

Properties

IUPAC Name

N-ethyl-N-[(3-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRQSEGXSURRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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